5-Bromo-2-methoxy-4-methylbenzamide

Description

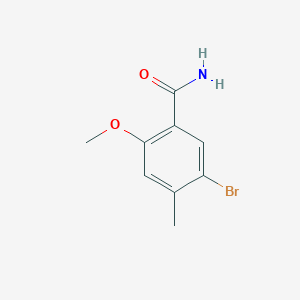

5-Bromo-2-methoxy-4-methylbenzamide is a halogenated aromatic compound characterized by a benzamide backbone substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 258.12 g/mol. This compound is primarily utilized in pharmaceutical research and organic synthesis as a precursor for bioactive molecules, leveraging its bromine atom for further functionalization via cross-coupling reactions .

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

5-bromo-2-methoxy-4-methylbenzamide |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H2,11,12) |

InChI Key |

PYIVIQQYIFBUOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Carboxylic Acid and Ester Derivatives

- 5-Bromo-2-methoxy-4-methylbenzoic acid (CAS: 90326-61-7): Replaces the amide group with a carboxylic acid. The acidic proton increases solubility in aqueous bases but reduces stability under acidic conditions compared to the amide .

- Methyl 5-bromo-2-methoxy-4-methylbenzoate (CAS: 39503-58-7): The ester derivative exhibits lower polarity than the amide, enhancing lipid solubility. This property makes it more suitable for applications requiring membrane permeability .

Table 1: Functional Group Impact on Properties

| Compound | Functional Group | Solubility (Polar Solvents) | Reactivity |

|---|---|---|---|

| 5-Bromo-2-methoxy-4-methylbenzamide | Amide | Moderate | Stable; slow hydrolysis |

| 5-Bromo-2-methoxy-4-methylbenzoic acid | Carboxylic acid | High (in basic pH) | Prone to decarboxylation |

| Methyl 5-bromo-2-methoxy-4-methylbenzoate | Ester | Low | Susceptible to saponification |

Amino-Substituted Analogues

- 2-Amino-5-bromo-4-methoxybenzoic acid (CAS: 169045-04-9): The amino group introduces nucleophilic reactivity, enabling participation in diazotization and conjugation reactions.

Substituent Position and Halogen Variations

- 5-Bromo-4-fluoro-2-methylaniline (): Fluorine’s strong electron-withdrawing effect reduces electron density at the aromatic ring, accelerating electrophilic substitution at the 4-position. The absence of an amide group limits hydrogen-bonding interactions .

- 4-Bromo-2,5-dimethoxybenzaldehyde (CAS: 31558-41-5): The aldehyde group introduces electrophilic reactivity, enabling condensation reactions. The absence of a methyl group reduces steric hindrance, facilitating planar molecular conformations .

Table 2: Substituent Effects on Reactivity

| Compound | Key Substituents | Key Reactivity Pathways |

|---|---|---|

| This compound | Br (5), OMe (2), Me (4) | Suzuki coupling, hydrogen bonding |

| 5-Bromo-4-fluoro-2-methylaniline | Br (5), F (4), NH₂ (1) | Diazotization, nucleophilic substitution |

| 4-Bromo-2,5-dimethoxybenzaldehyde | Br (4), OMe (2,5), CHO (1) | Aldol condensation, oxidation |

Complex Heterocyclic Analogues

- SBI-0206965 (CAS: 1884220-36-3): A pyrimidine-containing derivative with a trimethoxyphenylamino group. However, the increased molecular complexity may reduce synthetic accessibility compared to the simpler benzamide structure .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-methoxy-4-methylbenzamide, and how can reaction conditions be standardized?

The synthesis typically involves multi-step reactions starting from brominated benzoic acid derivatives. For example, 5-Bromo-2-methoxybenzoic acid can be synthesized by alkylation of 5-bromosalicylic acid using iodomethane and potassium carbonate under reflux (80°C, 4 hours) . Subsequent amidation with 4-methylbenzylamine may employ coupling reagents like SOCl₂ in dichloromethane under nitrogen, followed by purification via recrystallization (e.g., using THF/MeOH/water mixtures) . Standardization requires monitoring reaction progress via TLC or HPLC and optimizing solvent ratios (e.g., 3:1 THF:MeOH) for consistent yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- FT-IR : Peaks at ~1650 cm (amide C=O) and 1250 cm (C-O of methoxy) .

- HPLC-MS : For purity assessment (>95%) and molecular ion detection (M+ ≈ 284.1 g/mol) .

- XRD : Single-crystal X-ray diffraction for absolute structural confirmation, refined using SHELX software .

Q. How can impurities in the final product be systematically identified and minimized?

Common impurities include unreacted intermediates (e.g., 5-Bromo-2-methoxybenzoic acid) or byproducts from incomplete amidation. Purification strategies involve:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) .

- Recrystallization : Ethanol/water mixtures at low temperatures (0–4°C) to enhance crystal purity .

- HPLC-DAD : Paired with mass spectrometry to track and quantify impurities (<2% threshold) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in antimicrobial assays be resolved?

Contradictions may arise from assay conditions (e.g., bacterial strain variability, biofilm vs. planktonic models). Mitigation strategies include:

- Standardized assays : Use CLSI/MIC guidelines with controls (DMSO for solubility, known inhibitors like ciprofloxacin) .

- Dose-response curves : Test concentrations from 1–100 µM to identify IC trends .

- Structural analogs : Compare with derivatives (e.g., 3,5-dibromo analogs) to isolate substituent effects .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Challenges include crystal disorder (common in brominated aromatics) and low-resolution data. Solutions involve:

- Cryocrystallography : Data collection at 123 K to reduce thermal motion .

- SHELXL refinement : Twin refinement for overlapping peaks and anisotropic displacement parameters for heavy atoms (Br) .

- Hirshfeld surface analysis : To validate intermolecular interactions (e.g., C-H···O bonds stabilizing the lattice) .

Q. How can computational methods enhance the understanding of this compound’s reactivity and bioactivity?

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., bromine for nucleophilic substitution) .

- Molecular docking : Simulate binding to targets (e.g., GroEL/ES chaperones) using AutoDock Vina; validate with mutagenesis studies .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. What strategies optimize regioselectivity in derivatizing this compound for structure-activity studies?

- Directed ortho-metalation : Use LiTMP to functionalize the para-bromo position selectively .

- Protecting groups : Temporarily block the methoxy group with TMSCl during amidation .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh), KCO) to replace bromine .

Key Notes

- Methodological focus : Emphasis on reproducibility, data validation, and interdisciplinary techniques (synthesis, crystallography, computational modeling).

- Contradiction management : Recommendations align with qualitative research principles for iterative data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.